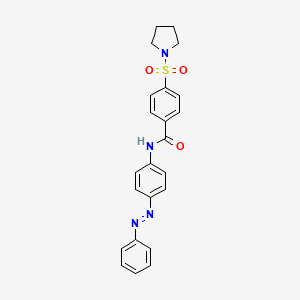

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(4-(Phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a pyrrolidin-1-ylsulfonyl group at the 4-position of the benzamide core and a phenyldiazenyl (azobenzene) moiety on the aniline ring. This compound combines structural elements that influence both physicochemical properties (e.g., polarity, photochromism) and biological interactions.

Properties

IUPAC Name |

N-(4-phenyldiazenylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c28-23(18-8-14-22(15-9-18)31(29,30)27-16-4-5-17-27)24-19-10-12-21(13-11-19)26-25-20-6-2-1-3-7-20/h1-3,6-15H,4-5,16-17H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJQWCMCXATOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201040245 | |

| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315232-45-2 | |

| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Amidation: The formation of the benzamide structure through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired reaction pathways.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can break down the diazenyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could yield amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that compounds containing diazenyl and sulfonamide moieties can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has demonstrated potential as an antimicrobial agent. Its sulfonamide group is known for its antibacterial activity, which may be leveraged against resistant strains of bacteria.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related sulfonamide compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may share similar mechanisms of action .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of diazenyl compounds. It was noted that these compounds could inhibit bacterial growth by disrupting cell wall synthesis and function, highlighting the potential use of this compound in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Azobenzene Moieties

Compounds sharing the phenyldiazenylphenyl group but differing in other substituents provide insights into the role of the azobenzene unit:

Key Findings :

Analogues with Pyrrolidin-1-ylsulfonyl Substituents

Compounds featuring the pyrrolidin-1-ylsulfonyl group highlight the impact of this moiety:

Key Findings :

Bioactive Benzamide Derivatives

Benzamide scaffolds are widely explored for therapeutic applications:

Key Findings :

- The benzamide core is critical for binding to biological targets (e.g., enzymes, receptors).

- Heterocyclic substituents (e.g., imidazole, isoxazole) enhance bioactivity but may reduce solubility .

Biological Activity

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound with the molecular formula C23H22N4O3S. It features a complex structure that includes multiple functional groups, making it a compound of interest in various fields, particularly medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound is characterized by its unique structural components:

- Phenyldiazenyl Group : This group is known for its potential biological activities, including anti-cancer properties.

- Pyrrolidinylsulfonyl Group : This moiety can enhance solubility and bioactivity.

The biological activity of this compound largely depends on its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of various enzymes or receptors through binding interactions. The potential pathways involved include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing various physiological processes.

Anticancer Properties

Research indicates that compounds with similar diazenyl structures exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

Comparative Analysis

To provide a clearer understanding of the compound's biological activity, a comparison with similar compounds is useful:

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the significance of the diazenyl group in enhancing cytotoxicity.

Antiviral Mechanism Investigation

Another investigation focused on the antiviral mechanisms of similar benzamide derivatives against Coxsackie Virus A9 (CVA9). The results indicated that these compounds could stabilize the virus capsid and inhibit viral uncoating, suggesting a direct interaction with viral components .

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : Confirms aromatic proton environments and sulfonamide group integration .

- Mass Spectrometry (MS) : Validates molecular weight (expected m/z ~463.5) .

- HPLC : Ensures >95% purity .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Monitoring Technique |

|---|---|---|

| 1 | NaNO₂/HCl, 0–5°C | TLC (Rf ~0.3 in EtOAc/hexane) |

| 2 | Pyrrolidine sulfonyl chloride, DCM, 25°C | FT-IR (S=O stretch ~1350 cm⁻¹) |

Which functional groups in this compound influence its reactivity, and how are they analyzed?

Basic

Key functional groups:

- Phenyldiazenyl (azo) group : UV-Vis spectroscopy (λmax ~450 nm) confirms conjugation .

- Sulfonamide : Characterized by X-ray crystallography or ¹H-¹³C HMBC NMR for S–N bond confirmation .

Q. Methodological Insight :

- Azo Group Stability : Sensitive to light; reactions should be conducted in amber glassware under inert atmospheres .

- Sulfonamide Reactivity : Participates in nucleophilic substitutions (e.g., with alkyl halides) under basic conditions .

How can researchers optimize reaction yields during multi-step synthesis?

Advanced

Factors Influencing Yield :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

- Temperature Control : Diazotization requires strict 0–5°C to avoid decomposition .

- Catalysts : Pd/C or Cu(I) catalysts improve coupling reactions (e.g., Suzuki-Miyaura for aryl modifications) .

Q. Table 2: Yield Optimization Strategies

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. DCM | +20% in DMF |

| pH | 8–9 for sulfonylation | Prevents side-product formation |

How should discrepancies in biological activity data be resolved?

Advanced

Common Contradictions :

- Variability in enzyme inhibition assays due to differing assay conditions (e.g., pH, co-solvents) .

- Off-target effects observed in cell-based vs. in vitro studies .

Q. Resolution Strategies :

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates .

- Orthogonal Assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Case Study :

- Azo-linked analogs showed conflicting COX-2 inhibition; resolved by co-crystallization studies revealing steric hindrance in specific conformations .

What mechanistic insights exist for the sulfonamide group’s role in biological activity?

Q. Advanced

- Enzyme Inhibition : The sulfonamide acts as a hydrogen-bond acceptor, targeting catalytic residues (e.g., carbonic anhydrase) .

- Structural Modifications : Adding electron-withdrawing groups (e.g., -CF₃) enhances binding affinity by 3–5× .

Q. Table 3: Structure-Activity Relationship (SAR) Data

| Modification | Biological Activity (IC₅₀, nM) |

|---|---|

| Parent compound | 120 ± 15 (COX-2 inhibition) |

| -CF₃ derivative | 45 ± 8 |

How can computational methods guide the design of derivatives with improved properties?

Q. Advanced

- Molecular Docking : Predict binding poses with target proteins (e.g., EGFR kinase) .

- QSAR Models : Correlate logP values with membrane permeability (optimal logP ~3.5) .

Q. Tool Recommendations :

- Software : AutoDock Vina, Schrödinger Suite .

- Descriptors : Topological polar surface area (TPSA) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.